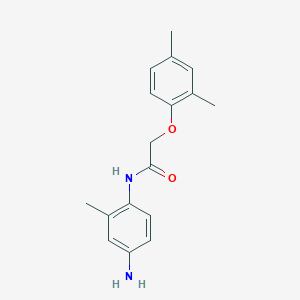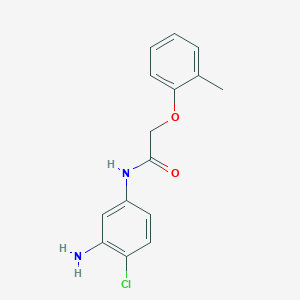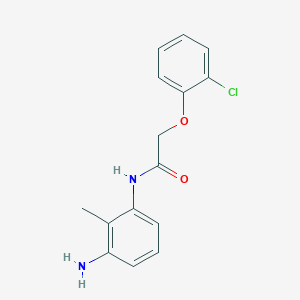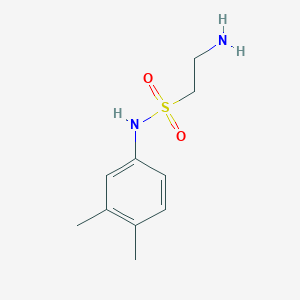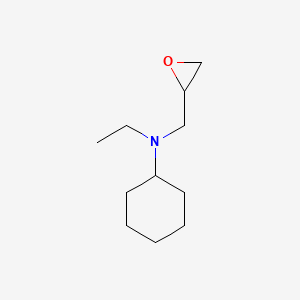
N-ethyl-N-(oxiran-2-ylmethyl)cyclohexanamine
Übersicht
Beschreibung
N-ethyl-N-(oxiran-2-ylmethyl)cyclohexanamine, commonly known as OXA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. OXA is a cyclic amine that contains an epoxide functional group, making it a versatile molecule for various applications. In
Wissenschaftliche Forschungsanwendungen
OXA has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. OXA has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of OXA is not fully understood, but it is believed to interact with various receptors and enzymes in the body. OXA has been shown to have affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, mood regulation, and neuroprotection. OXA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
OXA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that OXA can induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent. OXA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
OXA has several advantages for lab experiments, including its high purity, solubility in water and organic solvents, and versatility in various applications. However, OXA has some limitations, including its potential toxicity and instability under certain conditions. Therefore, it is crucial to use OXA in a controlled environment and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for OXA research, including its potential applications in drug discovery, catalysis, and material science. OXA has shown promise as an anticancer agent and a neuroprotective agent, and further studies are needed to explore its therapeutic potential. Additionally, the synthesis of novel OXA derivatives and metal complexes could lead to the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPCVHXZCBZOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CO1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



